molecular formula C13H12BClN2O3 B8255534 (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid

(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid

Cat. No.: B8255534
M. Wt: 290.51 g/mol
InChI Key: PRLAHSCAMFRECS-UHFFFAOYSA-N
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Description

(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a ureido group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid typically involves the following steps:

    Formation of the Ureido Intermediate: The initial step involves the reaction of 4-chlorophenyl isocyanate with 3-aminophenylboronic acid to form the ureido intermediate. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions.

    Coupling Reaction: The ureido intermediate is then subjected to a coupling reaction with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate. The reaction is typically carried out in an aqueous-organic solvent mixture at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the transmetalation of the boronic acid group with a palladium catalyst, followed by reductive elimination to form the desired product.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate, palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution of the chlorophenyl group.

Scientific Research Applications

(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The ureido group can enhance binding affinity and specificity towards the target. The overall effect is modulation of biochemical pathways, which can result in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the ureido and chlorophenyl groups.

    4-Chlorophenylboronic Acid: Contains the chlorophenyl group but lacks the ureido group, resulting in different reactivity and applications.

    3-Formylphenylboronic Acid: Another boronic acid derivative with different substituents, used in organic synthesis and medicinal chemistry.

Uniqueness

(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid is unique due to the presence of both ureido and chlorophenyl groups, which impart distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and enhances its utility in various fields of research.

Biological Activity

(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and has been utilized in drug design to enhance pharmacological properties. The presence of the 4-chlorophenyl and urea groups contributes to its biological activity.

  • Proteasome Inhibition : Boronic acids, including this compound, have been shown to inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the development of anti-cancer therapies .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on various enzymes, including carbonic anhydrases (CAs), which are important for tumor growth and metastasis .

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance:

  • Cell Line Studies : Compounds related to boronic acids have shown IC50 values in the nanomolar range against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), indicating potent cytotoxic effects .
  • Mechanistic Insights : These compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including the inhibition of tubulin assembly and disruption of microtubule dynamics .

Antibacterial Activity

Boronic acids are also noted for their antibacterial properties:

  • Inhibition Studies : Similar compounds have exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential applications in treating bacterial infections .
  • Biofilm Disruption : Some boronic acid derivatives have shown effectiveness in preventing biofilm formation, which is critical in managing chronic infections .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of boronic acid derivatives:

  • Objective : To assess the cytotoxicity against MDA-MB-231 cells.
  • Findings : The tested compounds exhibited IC50 values ranging from 10 nM to 100 nM, with significant induction of apoptosis measured via annexin V-FITC assays .

Case Study 2: Antibacterial Activity

A comparative study on the antibacterial efficacy of various boronic acid derivatives:

  • Objective : To evaluate the inhibition rates against S. aureus.
  • Results : Compounds showed inhibition rates exceeding 80% at concentrations as low as 50 µg/mL, highlighting their potential as antibacterial agents .

Pharmacokinetic Properties

The pharmacokinetic profiles of boronic acid derivatives suggest favorable absorption and distribution characteristics:

  • ADMET Analysis : Predictive studies indicate good absorption, low toxicity, and favorable metabolic stability, making these compounds suitable candidates for further development .

Properties

IUPAC Name

[3-[(4-chlorophenyl)carbamoylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClN2O3/c15-10-4-6-11(7-5-10)16-13(18)17-12-3-1-2-9(8-12)14(19)20/h1-8,19-20H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLAHSCAMFRECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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